(9S)-9-Amino-9-deoxoerythromycin-13C,d3

Description

Overview of Macrolide Derivatives and Their Significance in Chemical Sciences

Macrolides are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. oup.comnih.gov The progenitor of many clinically significant macrolides is erythromycin (B1671065), a natural product discovered in 1950. nih.gov Since its discovery, extensive research has been devoted to creating semi-synthetic derivatives to improve chemical stability, bioavailability, and spectrum of activity. oup.comnih.gov

The chemical modification of the erythromycin scaffold has led to the development of several generations of macrolide antibiotics. nih.gov Early efforts focused on enhancing acid stability and oral absorption. nih.gov Subsequent modifications to the erythronolide ring resulted in widely used drugs such as clarithromycin (B1669154) and azithromycin (B1666446). nih.govresearchgate.net More recent research has yielded novel ketolides, which exhibit improved activity against some resistant bacterial strains. nih.govresearchgate.net This continuous evolution highlights the enduring importance of macrolides and their derivatives in the chemical and pharmaceutical sciences. nih.govnih.gov

Principles and Utility of Stable Isotope Labeling in Advanced Chemical and Biochemical Research

Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with its non-radioactive (stable) isotope. musechem.com Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These isotopes have the same chemical properties as their more abundant counterparts but possess a different mass. musechem.com This mass difference allows labeled compounds to be distinguished and traced using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

The applications of stable isotope labeling are vast and cut across numerous scientific disciplines. In pharmaceutical research, it is an indispensable tool for:

Metabolism Studies: Tracing the metabolic fate of drugs and identifying their metabolites. acs.org

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. acs.org

Quantitative Analysis: Using labeled compounds as internal standards for precise quantification in complex biological samples. symeres.com

Mechanistic Studies: Elucidating reaction mechanisms and kinetics by exploiting the kinetic isotope effect, particularly with deuterium. symeres.com

This technique provides detailed insights into the behavior of molecules in complex biological systems, aiding in the development of safer and more effective therapeutic agents. musechem.com

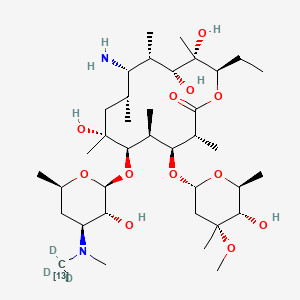

Definition and Structural Context of (9S)-9-Amino-9-deoxoerythromycin-13C,d3

This compound is a specifically modified and isotopically labeled version of a derivative of erythromycin A. Its name delineates its key structural features:

(9S)-9-Amino-9-deoxoerythromycin: This part of the name indicates a specific stereoisomer of an erythromycin derivative where the ketone group at the 9th position of the macrolide ring has been replaced by an amino group. cymitquimica.comchemicalbook.com This modification is a known strategy in the development of semi-synthetic macrolides. acs.org

-13C,d3: This signifies that the compound has been intentionally synthesized to include stable isotopes. Specifically, it contains at least one carbon-13 atom and three deuterium atoms at defined positions within its molecular structure.

The parent compound, erythromycin, is a 14-membered macrolide. nih.gov (9S)-9-Amino-9-deoxoerythromycin is a semi-synthetic derivative, meaning it is produced by chemical modification of the naturally occurring erythromycin. nih.govnih.gov The transformation of the C9 ketone to an amine group is a key step that leads to compounds like erythromycylamine, which can serve as intermediates for more complex derivatives, including the azalides like azithromycin where a nitrogen atom is incorporated into the macrolactone ring. oup.com

The development of such analogues aims to overcome the limitations of erythromycin, such as its instability in acidic conditions. oup.com The search for new semi-synthetic derivatives with improved properties remains an active area of research. nih.gov

The dual labeling with both carbon-13 and deuterium in this compound serves specific analytical purposes, primarily in studies utilizing mass spectrometry.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C increases the mass of the molecule by one mass unit for each ¹³C atom introduced. This mass shift allows researchers to easily distinguish the labeled compound from its unlabeled counterpart in a biological sample. It is crucial for quantitative studies, such as isotope dilution mass spectrometry, where a known amount of the labeled compound is used as an internal standard to accurately measure the concentration of the unlabeled analyte. symeres.com

Deuterium (d or ²H) Labeling: The replacement of hydrogen with deuterium also increases the molecular mass. Deuterium labeling is often used to:

Serve as a tracer: Similar to ¹³C, it helps in tracking the molecule through metabolic pathways. symeres.com

Improve pharmacokinetic properties: In some cases, the stronger carbon-deuterium bond can slow down metabolic processes that involve breaking a C-H bond, a phenomenon known as the "kinetic isotope effect." symeres.comacs.org

Aid in structural elucidation: In mass spectrometry, the fragmentation patterns of deuterated compounds can provide information about the structure of metabolites. acs.org

The combination of ¹³C and deuterium labeling can be particularly useful in high-resolution mass spectrometry, where the precise mass differences between these isotopes can be resolved, allowing for more complex experimental designs and more confident identification of metabolites. thermofisher.combiorxiv.org

Academic Research Landscape for Complex Labeled Chemical Entities

The synthesis and application of complex, isotopically labeled molecules like this compound are central to modern biomedical and chemical research. acs.org The synthesis of such compounds can be challenging, often requiring multi-step procedures and the use of specialized labeled starting materials. nih.gov

The demand for these compounds is driven by the need for highly specific and sensitive analytical methods in various fields:

Drug Metabolism and Toxicology: To understand how drugs are processed by the body and to investigate potential toxicities. acs.org

Proteomics and Metabolomics: To quantify changes in proteins and metabolites in response to stimuli or disease. moravek.com

Environmental Science: To trace the fate of pollutants in the environment. symeres.com

The development of advanced analytical instrumentation, particularly high-resolution mass spectrometers and NMR spectrometers, has significantly increased the utility of stable isotope labeling. nih.gov These technologies allow researchers to rapidly identify and quantify labeled compounds in highly complex mixtures like blood or urine, pushing the boundaries of scientific investigation. nih.gov

Properties

Molecular Formula |

C37H70N2O12 |

|---|---|

Molecular Weight |

739.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |

InChI Key |

XCLJRCAJSCMIND-ZYAGRQAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 9s 9 Amino 9 Deoxoerythromycin 13c,d3

Strategies for Carbon-13 and Deuterium (B1214612) Incorporation into Macrolide Scaffolds

The introduction of stable isotopes like ¹³C and ²H (deuterium) into large organic molecules like macrolides can be achieved through biosynthetic pathways or direct chemical synthesis. These labeled compounds are invaluable tools in metabolic studies, mechanistic investigations, and as internal standards for quantitative analysis.

A primary strategy for isotopic labeling of natural products is precursor-directed biosynthesis. nih.gov This method leverages the natural biosynthetic machinery of the producing organism. In the case of erythromycin (B1671065), which is produced by the bacterium Saccharopolyspora erythraea, isotopically labeled precursors can be introduced into the fermentation medium. The polyketide backbone of erythromycin is assembled from propionate (B1217596) and methylmalonate units. Therefore, feeding the culture with ¹³C-labeled propionate or succinate (B1194679) can result in the incorporation of ¹³C into the macrolide ring. rsc.org For instance, using [1-¹³C]-propionate would lead to labeling at specific carbonyl carbons in the erythronolide A core. rsc.org Similarly, [methyl-¹³C]-L-methionine can serve as a precursor for the methyl groups on the cladinose (B132029) sugar and at various positions on the macrolide ring.

In a chemical synthesis context, labeled precursors are fundamental building blocks. For a molecule like (9S)-9-Amino-9-deoxoerythromycin-¹³C,d₃, a plausible synthetic route would involve a labeled ethyl group. This could be achieved by using a ¹³C and deuterium-labeled ethyl halide or a similar two-carbon synthon in a convergent synthesis approach. nih.gov

| Labeled Precursor | Isotope(s) | Potential Labeling Site in Erythromycin | Method |

| [1-¹³C]-Propionate | ¹³C | Macrolide backbone carbons | Biosynthesis |

| [¹³C, d₃]-Acetate | ¹³C, ²H | Macrolide backbone and methyl groups | Biosynthesis |

| [methyl-¹³C]-L-Methionine | ¹³C | C-methyl groups, sugar methyl groups | Biosynthesis |

| ¹³C, d₃-labeled ethyl iodide | ¹³C, ²H | C-13 side chain | Chemical Synthesis |

Hydrogen/Deuterium (H/D) exchange reactions offer a powerful method for incorporating deuterium into a molecule, often at later stages of a synthesis. biorxiv.org These reactions typically involve a catalyst that facilitates the exchange of protons in the molecule with deuterium from a deuterated solvent, such as D₂O. mdpi.com For complex molecules, the selectivity of this exchange is crucial.

The synthesis of deuterated erythromycin derivatives has been reported, demonstrating the feasibility of this approach. For example, the synthesis of 8-d-erythromycin B was achieved, which showed that deuteration can reduce the rate of acid-catalyzed degradation. nih.gov The introduction of deuterium at a specific site, such as the C-13 position in the target molecule, would likely involve the use of a selective catalyst, for instance, a ruthenium-on-carbon (Ru/C) catalyst in the presence of D₂O. mdpi.com The conditions for such a reaction, including temperature and pressure, would need to be carefully optimized to achieve the desired deuteration without compromising the integrity of the complex macrolide structure.

Multi-Step Chemical Synthesis Approaches

The total chemical synthesis of a complex, isotopically labeled macrolide like (9S)-9-Amino-9-deoxoerythromycin-¹³C,d₃ is a significant undertaking that relies on stereocontrolled reactions, robust protecting group strategies, and meticulous optimization of reaction conditions.

The erythromycin macrolide core possesses numerous chiral centers, and maintaining the correct stereochemistry during synthesis is paramount. nih.gov When introducing isotopically labeled fragments, it is essential that the synthetic methods used are highly stereoselective. nih.gov The synthesis of macrolide antibiotics often involves the coupling of smaller, stereochemically defined fragments. nih.gov

For the target molecule, a key challenge would be the stereoselective introduction of the ¹³C and deuterium-labeled C13-ethyl group. This would likely be accomplished by using a pre-labeled chiral building block. Modern asymmetric synthesis methods, such as substrate-controlled or catalyst-controlled reactions, would be employed to ensure the correct configuration at the newly formed stereocenter.

| Reaction Type | Description | Relevance to Labeled Synthesis |

| Aldol Addition | Forms carbon-carbon bonds with the creation of new stereocenters. | Can be used to introduce labeled fragments with stereocontrol. |

| Asymmetric Hydrogenation | Reduces a double bond to a single bond, creating one or two chiral centers. | Useful for setting the stereochemistry of a labeled alkyl chain. |

| Sharpless Asymmetric Epoxidation | Creates chiral epoxides from prochiral allylic alcohols. | Provides a versatile intermediate for further elaboration into a labeled fragment. |

Given the multiple reactive functional groups in the erythromycin molecule, including hydroxyl, amino, and ketone groups, a carefully planned protecting group strategy is indispensable. wikipedia.orgorganic-chemistry.org Protecting groups are used to temporarily mask these functionalities to prevent unwanted side reactions during the synthetic sequence. youtube.com

An orthogonal protecting group strategy is often employed, which allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org For the synthesis of (9S)-9-Amino-9-deoxoerythromycin-¹³C,d₃, different protecting groups would be needed for the hydroxyl groups on the macrolide and the sugar moieties, as well as the amino group.

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Hydroxyl (Alcohol) | Silyl (B83357) ethers (e.g., TBS, TIPS), Benzyl ether (Bn) | Fluoride source (e.g., TBAF) for silyl ethers; Hydrogenolysis for Bn |

| Amine | Carbamates (e.g., Boc, Cbz, Fmoc) | Acid (for Boc); Hydrogenolysis (for Cbz); Base (for Fmoc) |

| Carbonyl (Ketone) | Acetals, Ketals | Acidic conditions |

The choice of protecting groups and the conditions for their removal must be compatible with the stability of the isotopic labels. For example, strongly acidic or basic conditions could potentially lead to the loss of deuterium through exchange reactions.

Maintaining isotopic fidelity, meaning preventing the loss or scrambling of the isotopic labels, is a critical aspect of synthesizing labeled compounds. nih.gov The reaction conditions for each step of the synthesis must be carefully optimized. researchgate.net This includes the choice of reagents, solvents, temperature, and reaction time.

For instance, in steps involving strong bases, there is a risk of abstracting a deuterium atom if it is located at an acidic position, leading to its replacement with a proton from the solvent or another reagent. Similarly, high temperatures can sometimes facilitate isotopic exchange or degradation of the molecule. nih.gov Therefore, mild reaction conditions are generally preferred. The progress of the reaction and the isotopic purity of the intermediates and the final product would be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgrsc.org

Chemoenzymatic and Biotechnological Routes for Labeled Macrolides

The synthesis of isotopically labeled complex molecules like (9S)-9-Amino-9-deoxoerythromycin-¹³C,d₃ often leverages a combination of biological and chemical methods to precisely incorporate stable isotopes.

Biotechnological Production of the Macrolide Core: The primary route to the erythromycin scaffold is through fermentation using the bacterium Saccharopolyspora erythraea. mdpi.com This microorganism naturally produces Erythromycin A via a multi-step enzymatic process involving large, modular enzymes known as polyketide synthases (PKSs). mdpi.comresearchgate.net To produce an isotopically labeled version, the fermentation process is adapted by feeding the culture a specially formulated medium.

¹³C Labeling: Uniform ¹³C labeling of the polyketide backbone is achieved by using ¹³C-labeled glucose as the primary carbon source in the fermentation broth. The bacteria metabolize this labeled glucose, incorporating ¹³C atoms throughout the erythromycin molecule. acs.org

Deuterium Labeling: Specific deuterium labeling (d₃) can be achieved by introducing deuterated precursors, such as a deuterated propionate extender unit, into the culture, which the PKS enzymes will incorporate into the growing polyketide chain.

This biotechnological approach yields ¹³C,d₃-labeled Erythromycin A. The parent compound, (9S)-9-Amino-9-deoxoerythromycin, is a semi-synthetic derivative created by the reductive amination of the C9 ketone of Erythromycin A. chemicalbook.com Therefore, the labeled Erythromycin A produced via fermentation serves as the starting material for subsequent chemical steps to yield the final (9S)-9-Amino-9-deoxoerythromycin-¹³C,d₃.

Chemoenzymatic Strategies: A more targeted approach involves chemoenzymatic synthesis, which combines chemical synthesis of precursors with in vitro enzymatic reactions. nih.govchemrxiv.org

Synthesis of Labeled Precursors: A specific building block of the macrolide, such as a diketide thioester, is chemically synthesized with ¹³C and deuterium labels at desired positions. mdpi.com

Enzymatic Assembly: The labeled synthetic precursor is then introduced to a system containing the purified PKS enzymes (e.g., from S. erythraea or a genetically engineered host). These enzymes catalyze the extension and cyclization of the precursor to form the labeled macrolactone core. nih.govchemrxiv.org

This method offers greater control over the specific positions of the isotopic labels but can be more complex to implement on a large scale compared to whole-cell fermentation. nih.gov

Purification and Isolation Techniques for Isotopic Purity

Following synthesis, purification is a critical step to isolate the desired labeled compound from a complex mixture containing unlabeled starting materials, partially labeled intermediates, and other reaction byproducts. moravek.com The goal is to achieve high chemical and isotopic purity. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the purification of macrolide antibiotics. mdpi.comcore.ac.uk

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18, C8) | Acetonitrile (B52724)/Methanol/Aqueous Buffer (e.g., Ammonium Acetate) mdpi.com | High-resolution separation of the target compound from impurities. The most common method for final purification. mdpi.comcore.ac.uk |

| Solid-Phase Extraction (SPE) | Reversed-Phase (e.g., CN, C18) or Ion-Exchange | Methanol, Acetonitrile, Water | Rapid sample clean-up and pre-concentration before HPLC. mdpi.comnih.gov Removes major contaminants. |

| Size-Exclusion Chromatography (SEC) | Porous polymer or silica-based gels | Organic or Aqueous Solvents | Separation based on molecular size. Useful for removing high molecular weight impurities. mdpi.com |

| Ion-Exchange Chromatography (IEC) | Charged stationary phases (anion or cation exchangers) | Buffered aqueous solutions | Separates molecules based on charge. Effective for purifying ionizable compounds like macrolides. mdpi.com |

For (9S)-9-Amino-9-deoxoerythromycin-¹³C,d₃, a multi-step purification strategy might be employed, starting with SPE for initial cleanup, followed by preparative reversed-phase HPLC to achieve the final high-purity product. mdpi.comnih.gov

Quality Control and Isotopic Enrichment Assessment during Synthesis

Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of the synthesized (9S)-9-Amino-9-deoxoerythromycin-¹³C,d₃. This is accomplished primarily through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods for Isotopic Purity Verification

Spectroscopy provides detailed information about the molecular structure and isotopic composition of the compound.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is the definitive technique for determining isotopic enrichment. rsc.orgresearchgate.net By measuring the mass-to-charge ratio with high accuracy, HR-MS can resolve the different isotopologues (molecules that differ only in their isotopic composition). researcher.lifenih.gov The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled compound are used to calculate the percentage of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the location of the isotopic labels and assessing purity. rsc.org

¹³C NMR: Provides direct evidence of ¹³C incorporation. The presence of signals in the ¹³C spectrum at the expected chemical shifts confirms the presence and location of the ¹³C labels. nih.govrsc.org The large chemical shift dispersion and narrow singlets (in proton-decoupled spectra) reduce spectral overlap, aiding in analysis. nih.gov

¹H NMR: Can also be used to infer labeling. The presence of ¹³C atoms adjacent to protons results in characteristic splitting patterns (J-coupling), which can confirm the position of the labels. Deuterium substitution leads to the disappearance of proton signals at the labeled positions.

| Method | Information Provided | Key Advantages for Labeled Compounds |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution, molecular weight confirmation, calculation of isotopic enrichment. rsc.orgresearcher.life | High sensitivity and accuracy; directly measures mass differences due to isotopes. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Position of ¹³C and deuterium labels, structural integrity, chemical purity. rsc.orgnih.gov | Unambiguously determines the location of labels within the molecule; non-destructive. |

Chromatographic Purity Analysis of Synthesized Labeled Compounds

Chromatographic methods are used to determine the chemical purity of the final labeled product by separating it from any non-isotopic impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a standard method for assessing the purity of macrolides. core.ac.uknih.govresearchgate.net A single, sharp peak at the expected retention time indicates a high degree of chemical purity. The mobile phase composition (e.g., pH, solvent ratio) is optimized to achieve the best separation between the main compound and any potential impurities. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.comnih.gov As the sample is separated by the HPLC column, the eluent is directed into the mass spectrometer. This allows for simultaneous confirmation of the compound's retention time and its mass, providing unequivocal proof of both purity and identity in a single analysis. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC) can be used for even faster and more efficient separations. nih.gov

Advanced Analytical Applications of 9s 9 Amino 9 Deoxoerythromycin 13c,d3

Quantitative Mass Spectrometry Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for its high sensitivity and selectivity in complex biological samples. plos.org In this context, (9S)-9-Amino-9-deoxoerythromycin-13C,d3, or similar stable isotope-labeled (SIL) analogs like Azithromycin-d5, are indispensable for ensuring accuracy and precision. nih.govlshtm.ac.uk

Role as an Internal Standard in LC-MS and LC-MS/MS Systems

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for analyte loss during sample preparation and for variations in instrument response. nih.gov The ideal internal standard is a stable isotope-labeled version of the analyte because it has nearly identical chemical and physical properties to the unlabeled analyte it is meant to track. nih.govthermofisher.com

This compound functions as this ideal internal standard for the quantification of azithromycin (B1666446). medchemexpress.cn Because it co-elutes with the native analyte during liquid chromatography and behaves similarly during ionization and fragmentation, it can effectively compensate for variations in sample processing and instrument performance. Quantification is achieved by calculating the ratio of the mass spectrometer's response for the analyte (e.g., azithromycin) to that of the internal standard (e.g., this compound). This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve, which is used to determine the concentration of the analyte in unknown samples. payeshdarou.ir

For example, in a typical LC-MS/MS method for azithromycin, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode. This highly selective detection method ensures that only the ions of interest are measured.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Azithromycin (Analyte) | 749.6 | 591.6 | Positive ESI |

| Azithromycin-d5 (Internal Standard) | 754.6 | 596.6 | Positive ESI |

This interactive table shows typical mass-to-charge (m/z) ratios used for the detection of azithromycin and its deuterated internal standard in an LC-MS/MS assay. nih.govlshtm.ac.uk ESI stands for Electrospray Ionization.

Mitigation of Ion Suppression and Matrix Effects in Complex Samples

When analyzing samples from complex biological matrices like plasma, serum, or tissue, other endogenous substances can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. researchgate.net This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and unreliable quantitative results. thermofisher.com

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. thermofisher.com Since the SIL internal standard is structurally and chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement. thermofisher.com By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect is normalized, leading to a more accurate and rugged bioanalytical method. nih.govnih.gov This normalization is a prerequisite for a robust bioanalytical method.

Development and Validation of Quantitative LC-MS/MS Assays

The development of a reliable quantitative assay requires rigorous validation according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). lshtm.ac.uknih.gov This validation process assesses fundamental parameters including selectivity, sensitivity, accuracy, precision, linearity, and stability. lshtm.ac.uknih.gov

The use of this compound is integral to meeting the stringent requirements for these validation parameters. For instance, accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels.

| Parameter | Concentration Level | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Intra-day Precision (CV%) | Low, Mid, High QC | <15% | <9.3% |

| LLOQ | <20% | <13.7% | |

| Inter-day Precision (CV%) | Low, Mid, High QC | <15% | <7.2% |

| LLOQ | <20% | <13.7% | |

| Accuracy (% Nominal) | Low, Mid, High QC | 85-115% | 89.1-112.4% |

| LLOQ | 80-120% | 99.5-110.8% |

This interactive table summarizes typical precision and accuracy results from the validation of an LC-MS/MS method for azithromycin using a SIL internal standard. nih.govresearchgate.net LLOQ refers to the Lower Limit of Quantification. CV% is the coefficient of variation.

The linearity of the method is established by creating a calibration curve over a specified concentration range, which for azithromycin in plasma can be from 0.5 to 2000 ng/mL. lshtm.ac.ukpayeshdarou.ir The high correlation coefficient (r² > 0.99) typically achieved demonstrates the strong linear relationship between the concentration and the instrument response, which is made more reliable by the use of the SIL internal standard. payeshdarou.irresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and metrological traceability in measurements. youtube.com The method involves adding a known amount of an isotopically enriched standard (like this compound) to a sample containing the native analyte (azithromycin). nih.gov

After allowing the sample and the isotopic standard to equilibrate, the mixture is processed and analyzed by mass spectrometry. The key principle of IDMS is the measurement of the altered isotopic ratio of the analyte. Since the amount of the added labeled standard is known, the initial amount of the native analyte in the sample can be calculated with high precision from this new isotope ratio. IDMS is considered a definitive method because the measurement is based on the ratio of two signals from chemically identical species, which minimizes many sources of analytical error, including sample loss during preparation and instrumental drift. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization of Labeled Macrolides

While mass spectrometry is used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of molecules, including isotopically labeled compounds. springernature.comnih.gov

Elucidation of Isotopic Labeling Patterns

For a stable isotope-labeled internal standard to be effective, the exact location and number of heavy isotopes (e.g., ¹³C or deuterium) must be confirmed. NMR spectroscopy is the primary technique for this purpose. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the molecular structure. springernature.com

For this compound, ¹³C-NMR would directly show the signal of the enriched carbon atom, confirming its position in the macrolide ring. The presence of deuterium (B1214612) (d3) would be confirmed indirectly in ¹H-NMR by the absence of proton signals at the labeled positions and by changes in the splitting patterns of adjacent protons. nih.gov This structural confirmation is crucial to ensure the isotopic purity of the standard and to verify that the labels are in stable positions that will not exchange during sample preparation or analysis. thermofisher.com This detailed structural verification ensures the reliability of the labeled compound as an internal standard in high-stakes applications like clinical pharmacokinetic studies. plos.orgnih.gov

High-Resolution NMR Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential method for determining the three-dimensional structure of intricate molecules like macrolide antibiotics and for studying their interactions with biological receptors in solution. nih.gov The complexity of macrolides, with their numerous chiral centers and conformational flexibility, necessitates the use of advanced, high-resolution NMR techniques for unambiguous structural assignment. nih.gov

One- and two-dimensional NMR experiments are employed to gain a comprehensive understanding of molecular geometry, local dynamics, and the electronic environment of specific nuclei. nih.govrsc.org For erythromycin (B1671065) and its derivatives, techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, establishing J-connectivity networks even in spectrally crowded regions. magritek.com Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with their directly bonded ¹³C nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. magritek.com

The isotopic enrichment in this compound makes it particularly well-suited for these analyses. The incorporated ¹³C atom enhances the signal in ¹³C NMR spectra, simplifying spectral assignment and analysis of substituent and conformational effects. acs.org Furthermore, advanced methods like solid-state NMR can provide precise information on local structure, complementing data from X-ray crystallography. rsc.org

Table 1: Common High-Resolution NMR Techniques in Macrolide Analysis

| Technique | Purpose | Relevant Findings for Macrolide Structures |

| ¹H-¹H COSY | Identifies scalar-coupled protons. | Establishes proton-proton connectivities to trace out spin systems within the macrolide ring and sugar moieties. magritek.com |

| HSQC | Correlates protons to directly attached heteronuclei (e.g., ¹³C). | Unambiguously assigns protonated carbon resonances based on known proton assignments. magritek.com |

| HMBC | Correlates protons to heteronuclei over multiple bonds (typically 2-3). | Assigns non-protonated carbons and links different spin systems together, confirming the overall molecular structure. magritek.com |

| NOE-based (NOESY/ROESY) | Identifies protons that are close in space. | Provides information on the solution conformation and stereochemistry of the macrolide. nih.gov |

Chromatographic Separation Techniques for Macrolide Derivatives

Chromatographic techniques are fundamental for the separation and quantification of macrolide antibiotics from various matrices, including pharmaceutical formulations and biological samples. core.ac.uk Given the structural similarity among different erythromycin derivatives, achieving high-resolution separation is a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a reference technique for the analysis of macrolides, which are often polar, non-volatile, and thermolabile. researchgate.net A common approach for separating (9S)-9-Amino-9-deoxoerythromycin and related compounds is reversed-phase (RP) HPLC. sielc.com This method typically employs a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.comnih.gov Modifiers such as phosphoric acid or formic acid are often added to the mobile phase to improve peak shape and control ionization. sielc.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes stationary phases with smaller particle sizes (typically under 2 µm), has gained popularity for macrolide analysis. researchgate.netsielc.com The key advantage of UPLC is a significant reduction in analysis time and improved separation efficiency compared to traditional HPLC. researchgate.net UPLC systems, when coupled with mass spectrometry, offer high sensitivity and selectivity for detecting macrolides and their metabolites. mdpi.com

Table 2: Example HPLC/UPLC Conditions for Macrolide Separation

| Technique | Column | Mobile Phase | Analytes |

| HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. | (9S)-9-Amino-9-deoxoerythromycin. sielc.com |

| HPLC | End-capped high-purity silica-based C18 | Phosphate buffer (pH 2.5)-acetonitrile mixtures. | Erythromycin, spiramycin, tylosin, and others. nih.gov |

| UPLC | Waters ACQUITY UPLC BEH C₁₈ (1.7 μm) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile. | Nine different macrolides, including erythromycin. mdpi.com |

Specialized Stationary Phases for Macrolide Analysis

The choice of stationary phase is critical for the effective separation of macrolide derivatives. While standard end-capped C18 columns are widely used, several specialized phases offer distinct advantages. nih.gov

Columns with Low Silanol (B1196071) Activity: Residual silanol groups on silica-based stationary phases can cause peak tailing for basic compounds like macrolides. Columns such as Newcrom R1 are designed with low silanol activity to minimize these undesirable interactions and improve peak symmetry. sielc.com

Polymeric Phases: Poly(styrene–divinylbenzene) (PS–DVB) co-polymers serve as nonionic stationary phases that are stable over a broad pH range (1–14). core.ac.uk This stability is a significant advantage over traditional silica-based phases, which can degrade at pH levels above 7. core.ac.uk

Mixed-Mode Phases: Certain columns incorporate both reversed-phase and ion-exchange characteristics. For instance, some Newcrom columns feature ion-pairing groups attached to the ligand chains, offering alternative selectivity for complex separations. sielc.com

Molecularly Imprinted Polymers (MIPs): For highly selective separations, stationary phases can be created using macrolide-imprinted synthetic polymers. nih.gov These polymers are designed with recognition sites tailored to the specific structure of the target macrolide. nih.gov

Macrocyclic Glycopeptide Phases: Chiral stationary phases (CSPs) based on chemically bonded macrocyclic glycopeptides, such as vancomycin, are used for the enantioselective separation of chiral molecules. nih.gov These are particularly useful in resolving stereoisomers of various drug compounds. nih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS for derivatized forms)

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, provide unparalleled power for both the qualitative and quantitative analysis of complex mixtures. nih.gov For macrolide analysis, the combination of liquid chromatography with mass spectrometry (LC-MS) is the most prominent and widely adopted hyphenated method due to its high sensitivity and selectivity. mdpi.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, but it is generally unsuitable for the direct analysis of underivatized macrolides because of their high polarity, low volatility, and thermal instability. mdpi.comnih.gov To overcome this limitation, macrolides must undergo chemical derivatization to increase their volatility and thermal stability. nih.govyoutube.com A common two-step derivatization process involves:

Methoximation: This step uses a reagent like methoxyamine hydrochloride to convert reactive aldehyde and keto groups into oximes. This protects these functional groups and prevents unwanted isomerization during analysis. youtube.com

Silylation: Following methoximation, a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) is used to replace active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces polarity and increases the volatility of the molecule, making it amenable to GC analysis. youtube.com

Once derivatized, the compound can be analyzed by GC-MS, often using single-ion monitoring (SIM) for targeted quantification. nih.gov In this context, this compound serves as an ideal internal standard. It undergoes the same derivatization and chromatographic processes as the non-labeled analyte, but its distinct mass allows for its separate detection by the mass spectrometer, enabling highly accurate and precise quantification.

Role in Mechanistic Investigations and Pathway Elucidation Studies

Elucidation of Organic Reaction Mechanisms Utilizing Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a chemical reaction and for elucidating the structure of the transition state. It relies on the principle that heavier isotopes form stronger bonds and thus react more slowly than their lighter counterparts.

The replacement of hydrogen with deuterium (B1214612) often results in a significant primary KIE if the C-H bond is broken in the rate-determining step of a reaction. youtube.comnih.gov For (9S)-9-Amino-9-deoxoerythromycin-d3, the deuterium atoms would likely be placed on a methyl group or another position that is subject to chemical transformation, such as oxidation or elimination.

By comparing the reaction rates of the deuterated and non-deuterated forms of (9S)-9-Amino-9-deoxoerythromycin, researchers could determine if the C-H bond at the labeled position is cleaved during the slowest step of the reaction. A significant KIE (typically >2) would provide strong evidence for this, helping to distinguish between different possible mechanistic pathways. nih.gov

Hypothetical Research Finding: In a hypothetical study on the oxidative metabolism of (9S)-9-Amino-9-deoxoerythromycin, the d3-labeled compound could be used to probe the mechanism of N-demethylation if the label is on the N-methyl group. The following table illustrates the type of data that would be generated.

| Compound | Rate of N-demethylation (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| (9S)-9-Amino-9-deoxoerythromycin | 15.2 | 3.8 |

| (9S)-9-Amino-9-deoxoerythromycin-d3 | 4.0 | |

| This is a hypothetical data table. |

A KIE of 3.8 would strongly suggest that the cleavage of a C-D bond is the rate-limiting step in the N-demethylation reaction.

While deuterium KIEs are typically large for reactions involving C-H bond breaking, ¹³C isotope effects are smaller but equally informative for reactions where a carbon-carbon or carbon-heteroatom bond is broken or formed in the rate-limiting step. nih.gov The ¹³C label in (9S)-9-Amino-9-deoxoerythromycin-¹³C,d3 could be strategically placed at a carbon atom involved in a key transformation, such as the carbon of a carbonyl group that undergoes nucleophilic attack or the carbon backbone of the macrolide ring.

Measuring the ¹³C KIE would involve precise mass spectrometric analysis of the starting material and product at various stages of the reaction. A value greater than 1.0 would indicate that the bond to the ¹³C atom is being broken or altered in the rate-determining step.

Tracing Chemical Transformations and Degradation Pathways

Isotopically labeled compounds are ideal tracers for following the fate of a molecule through a series of chemical reactions or degradation processes. The distinct mass of the labeled compound allows it to be easily distinguished from its unlabeled counterparts and other molecules in a complex mixture.

The stability of macrolide antibiotics under various conditions (e.g., acidic, basic, enzymatic) is a critical factor in their efficacy and formulation. By subjecting (9S)-9-Amino-9-deoxoerythromycin-¹³C,d3 to different stress conditions, researchers could monitor the rate of degradation and identify the resulting products. The isotopic labels would serve as a handle to track even minor degradation products that might otherwise be difficult to detect.

When a complex molecule like a macrolide degrades, it can form a multitude of products. The use of an isotopically labeled precursor greatly simplifies the identification of these products. By analyzing the reaction mixture with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can specifically look for the mass signature of the isotopic labels. Any molecule containing the ¹³C and/or d3 label would be a derivative of the original compound. This allows for the confident identification of the degradation pathway by piecing together the structures of the labeled products.

Hypothetical Research Finding: In a hypothetical study on the acid-catalyzed degradation of (9S)-9-Amino-9-deoxoerythromycin-¹³C,d3, LC-MS analysis could reveal the following labeled degradation products, allowing for the reconstruction of the degradation pathway.

| Degradation Product | Molecular Weight (with labels) | Inferred Structural Change |

| DP-1 | 591.4 | Loss of the desosamine (B1220255) sugar |

| DP-2 | 433.3 | Loss of both desosamine and cladinose (B132029) sugars |

| DP-3 | 415.3 | DP-2 with subsequent dehydration of the macrolactone ring |

| This is a hypothetical data table. |

Application in Biosynthetic Pathway Studies of Macrolides

The biosynthesis of macrolides like erythromycin (B1671065) is a complex process involving a series of enzymatic reactions. Isotopically labeled precursors have been fundamental in unraveling these intricate pathways. Feeding a labeled compound like (9S)-9-Amino-9-deoxoerythromycin-¹³C,d3 to a producing microorganism could help to elucidate the later steps in the biosynthesis of related macrolide antibiotics.

If the producing organism is capable of modifying (9S)-9-Amino-9-deoxoerythromycin, the isotopic labels would be incorporated into the final natural product. By isolating the resulting macrolides and determining the location of the ¹³C and d3 labels using techniques like NMR and mass spectrometry, researchers could confirm the biosynthetic transformations and identify the enzymes responsible. This approach is crucial for understanding how to manipulate these pathways to produce novel antibiotics through biosynthetic engineering.

Investigation of Precursor Incorporation into Macrolide Core Structures

The biosynthesis of macrolides such as erythromycin is a complex process orchestrated by large multienzyme complexes known as polyketide synthases (PKS). These PKS enzymes utilize simple building blocks, or precursors, to assemble the intricate macrolide core. Isotopically labeled precursors are instrumental in deciphering the sequence and origin of these building blocks. nih.gov

In a typical experiment, a labeled precursor would be introduced to a culture of a macrolide-producing microorganism, such as Saccharopolyspora erythraea. After a period of incubation, the macrolides are extracted and analyzed. The presence and position of the isotopic label in the final product provide definitive evidence of the precursor's incorporation.

While specific studies detailing the feeding of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 as a precursor are not prominent in the literature, the principle can be illustrated with related erythromycin biosynthesis studies. For instance, labeled propionate (B1217596) and methylmalonate units are used to trace their incorporation into the erythromycin backbone. The use of a more complex labeled molecule like 9-amino-9-deoxoerythromycin could help investigate later steps in the biosynthetic pathway or the activity of tailoring enzymes.

Table 1: Illustrative Data for Precursor Incorporation Analysis

| Labeled Precursor Fed | Resulting Macrolide | Analytical Method | Finding |

| [1-¹³C]-Propionate | Erythromycin A | ¹³C NMR Spectroscopy | Enrichment at specific carbon positions, confirming propionate as a building block. |

| [methyl-d3]-Methylmalonyl-CoA | Erythromycin A | Mass Spectrometry | Increase in mass corresponding to the incorporation of deuterium-labeled extender units. |

| (9S)-9-Amino-9-deoxoerythromycin-¹³C,d3 | Modified Erythromycin Analogue | LC-MS/MS | Detection of the labeled core structure in a newly synthesized analogue, indicating successful uptake and modification. |

This table is illustrative and based on established methodologies in macrolide biosynthesis research.

Linkage to Biosynthetic Gene Clusters (BGCs) through Labeled Precursors

The genetic blueprint for macrolide biosynthesis is encoded in biosynthetic gene clusters (BGCs). These clusters contain the genes for the PKS enzymes as well as for the "tailoring" enzymes that modify the initial macrolide core to produce the final active compound. Gene inactivation studies, where a specific gene within the BGC is "knocked out," are often combined with feeding studies using labeled precursors to elucidate the function of individual genes. asm.org

For example, if a gene suspected of encoding an aminotransferase is knocked out, the producing organism might fail to produce aminolactones. Feeding a labeled aminolactone precursor like this compound could potentially rescue the production of downstream intermediates, thereby confirming the function of the knocked-out gene. The isotopic label would be crucial to distinguish the exogenously fed intermediate from any potential endogenous production.

Advanced Chemical Biology Probes Based on Isotopic Labeling

Beyond pathway elucidation, isotopically labeled compounds are foundational for developing advanced chemical biology probes. These probes are designed to study the interactions of macrolides with their biological targets, most notably the bacterial ribosome.

The introduction of a stable isotope label like in this compound can be a starting point for creating more complex probes. While the isotopic label itself does not typically alter the biological activity, it provides a means to quantify the compound in various assays. For instance, it can be used as an internal standard in mass spectrometry-based assays to accurately measure the concentration of the unlabeled drug in biological samples. caymanchem.com

Furthermore, the synthetic route to producing a labeled compound can be adapted to introduce other functionalities. For example, a precursor to the labeled compound could be modified to include a photo-crosslinking group or a fluorescent tag. The resulting dual-functionalized probe would allow for not only tracing and quantification via its isotopic label but also for covalent labeling of binding partners or visualization within cells.

Table 2: Potential Applications of (9S)-9-Amino-9-deoxoerythromycin-¹³C,d3 in Chemical Biology

| Probe Type | Application | Information Gained |

| Isotopic Standard | Quantitative Mass Spectrometry | Precise measurement of drug concentration in pharmacokinetic or drug-target engagement studies. |

| NMR Probe | Conformational Analysis | Study of the solution-state structure of the macrolide and its interactions with the ribosome using advanced NMR techniques. nih.gov |

| Precursor for Advanced Probes | Development of Photo-affinity or Fluorescent Probes | Identification of direct binding partners and visualization of subcellular localization. |

This table illustrates potential applications based on established chemical biology techniques.

Future Directions in Research Involving 9s 9 Amino 9 Deoxoerythromycin 13c,d3

Development of Novel and Efficient Synthetic Routes for Highly Labeled Macrolides

The synthesis of complex natural products like macrolides is a formidable challenge, further complicated by the need to incorporate isotopic labels at specific molecular positions. nih.gov Historically, the production of new macrolide antibiotics has relied on the semi-synthesis, or chemical modification, of fermentation products like erythromycin (B1671065). nih.gov However, this approach is inherently limited. The future of labeled macrolide synthesis lies in the development of fully synthetic, convergent routes that offer greater flexibility and efficiency.

Recent breakthroughs have demonstrated practical, fully synthetic routes to macrolide antibiotics by assembling simple chemical building blocks. nih.govchemistryworld.com This strategy allows for the creation of diverse structures not achievable through traditional semi-synthesis and opens the door for the precise, strategic incorporation of multiple isotopic labels (e.g., ¹³C, ²H, ¹⁵N) into the macrolide scaffold. symeres.comnih.gov Such "highly labeled" compounds are invaluable for detailed mechanistic and metabolic studies.

Future research will likely focus on:

Convergent Synthesis Platforms: Expanding on current models to create a wider array of macrolide structures from basic, isotopically-enriched starting materials. nih.gov This approach allows for an almost exponential increase in variability. nih.gov

Biocatalysis Integration: Utilizing enzymes to perform complex chemical transformations in a single step can significantly reduce the cost and time required for synthesizing labeled chiral compounds and complex biomolecules. chemicalsknowledgehub.com

Late-Stage Labeling: Developing methods to introduce isotopes as late as possible in the synthetic sequence to minimize timelines and reduce the cost associated with expensive labeled reagents. chemicalsknowledgehub.com While peripheral labeling (e.g., exchanging acidic protons with deuterium) is simpler, incorporating carbon isotopes into the molecular backbone is often preferred to prevent the loss of the label during metabolic processes. chemicalsknowledgehub.comnih.gov

| Synthetic Strategy | Advantages | Challenges | Key Research Focus |

| Total Synthesis | High flexibility for structural diversity and label placement. nih.gov | Longer, more complex synthetic routes. | Developing more efficient and convergent pathways. chemistryworld.com |

| Semi-synthesis | Utilizes readily available fermentation products. | Limited by the natural scaffold's structure. nih.gov | Genetic engineering of producing organisms to create novel starting points. nih.gov |

| Biocatalysis | High specificity and efficiency for certain reactions. chemicalsknowledgehub.com | Enzyme availability and stability. | Integrating enzymatic steps with traditional chemical synthesis. chemicalsknowledgehub.com |

Advancements in Ultra-Trace Quantitative Analytical Methodologies

The ability to detect and quantify minute amounts of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 and its metabolites in complex biological matrices like blood, tissue, or environmental samples is critical for its use in research. ncn.gov.plresearchgate.net The primary challenge lies in achieving sufficient sensitivity and selectivity to distinguish the analyte from a high background of interfering substances. ncn.gov.pl

The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net The isotopic labels in this compound make it an ideal internal standard for quantitative studies, allowing for highly accurate measurements by correcting for sample loss during preparation and analysis. moravek.com

Future advancements are expected in the following areas:

Enhanced Chromatographic Separation: The development of novel stationary phases and ultra-high-performance liquid chromatography (UHPLC) systems will enable better separation of macrolides and their isomers from complex mixtures, improving analytical accuracy. nih.govcore.ac.uk

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide exceptional mass accuracy and resolution, allowing for more confident identification and quantification of trace-level compounds and their metabolites, even without authentic standards. chemicalsknowledgehub.comnih.gov

Automated Sample Preparation: Techniques like online solid-phase extraction (SPE) and the use of restricted access media (RAM) columns can automate the cleanup of complex samples, reducing manual labor and improving reproducibility for ultra-trace analysis. chromatographyonline.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another efficient sample preparation approach used for detecting analytes in complex matrices. chromatographyonline.com

| Analytical Technique | Principle | Application for Labeled Macrolides | Future Development |

| LC-MS/MS | Separates compounds by chromatography and identifies/quantifies them by mass-to-charge ratio. fastercapital.com | Gold standard for quantitative analysis of drugs and metabolites in biological fluids. researchgate.net | Increased sensitivity, coupling with HRMS for non-targeted screening. nih.gov |

| UHPLC-HRMS | Uses smaller particle columns for faster, higher-resolution separation coupled with high-accuracy mass detection. nih.gov | Non-targeted analysis to identify unknown metabolites of the labeled compound. | Automated workflows for large-scale data processing. nih.gov |

| Immunoassays | Uses antibodies for specific detection. nih.gov | Rapid screening of macrolide groups in environmental or biological samples. | Development of antibodies with broader group recognition and higher sensitivity. nih.gov |

Integration with Systems Chemistry and Multi-Omics Approaches (e.g., Advanced Metabolomics)

Systems biology aims to understand the complex interactions within biological systems as a whole. Isotopically labeled compounds like this compound are essential tools in this field, acting as tracers to follow the metabolic fate of a molecule and its impact on various cellular networks. moravek.com The integration of this labeled compound with multi-omics platforms (proteomics, metabolomics, transcriptomics) can provide a holistic view of its mechanism of action and its effects on cellular physiology.

Future research directions include:

Metabolomic Flux Analysis: Using ¹³C-labeled compounds to trace the flow of carbon atoms through metabolic pathways. This can reveal how the antibiotic perturbs central carbon metabolism or specific biosynthetic pathways in bacteria. moravek.com

Quantitative Proteomics: Employing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in conjunction with the labeled drug to precisely quantify changes in protein expression in response to antibiotic exposure. This can help identify the full range of proteins affected by the drug's interaction with the ribosome. moravek.com

Isogenic Strain Analysis: Applying multi-omics approaches to compare the response of isogenic bacterial strains (genetically identical except for a specific resistance gene) to the labeled antibiotic. nih.gov This powerful strategy allows researchers to isolate the specific cellular changes caused by the resistance mechanism itself. nih.gov

By using this compound in these integrated approaches, researchers can move beyond studying a single target (the ribosome) and build a comprehensive model of the antibiotic's system-wide effects, potentially uncovering new resistance mechanisms or targets for future drug development. nih.govnih.gov

Exploration of New Applications in Materials Science and Polymer Chemistry

While macrolides are primarily known for their antibiotic properties, their unique macrocyclic structure presents opportunities for applications in materials science and polymer chemistry. acs.org Macrocycles, in general, are of great interest for creating functional materials due to their defined structures and host-guest chemistry potential. acs.org

Future research could explore:

Drug-Polymer Conjugates: Covalently linking this compound to biocompatible polymers to create novel drug delivery systems. These systems could offer controlled release profiles or targeted delivery to specific tissues or cells.

Nanomaterial Functionalization: Using macrolides to functionalize the surface of nanoparticles (e.g., metallic or polymeric NPs). nih.gov This could enhance the antimicrobial activity of the nanoparticles or create materials with unique self-assembly properties. For instance, macrolide-conjugated magnetic nanoparticles have been shown to have augmented antimicrobial activity. nih.gov

Biomimetic Materials: The interaction of certain macrolides with biological structures like microtubules has been studied for cancer therapy. mdpi.com This principle could be adapted to use macrolides as building blocks or templates for creating novel biomaterials that can interact with cellular components in a controlled manner.

The isotopic labeling of the macrolide would be particularly useful in these applications for tracking the material's distribution, stability, and release kinetics within biological or environmental systems using mass spectrometry.

Computational Chemistry and Molecular Modeling for Labeled Macrolides

Computational methods are indispensable for understanding the structure, dynamics, and interactions of complex molecules like macrolides at an atomic level. nih.gov These techniques complement experimental data and provide insights that are often difficult or impossible to obtain through experiments alone.

For this compound, future computational research will likely focus on:

Force Field Parameterization: The accuracy of molecular dynamics (MD) simulations depends heavily on the quality of the force field—a set of parameters that describes the potential energy of the atoms in the system. Specific parameters for macrolides are necessary for reliable simulations. uiuc.edu Research will continue to refine these parameters, potentially including adjustments for the isotopic labels to accurately model their subtle effects on molecular vibrations and dynamics.

Ribosome-Drug Interaction Studies: MD simulations can model the dynamic process of the macrolide binding to the bacterial ribosome. nih.govmdpi.com This can help elucidate the precise mechanism of protein synthesis inhibition and how bacterial resistance mutations alter this interaction. nih.gov

Predictive Modeling for Drug Design: Computational tools can be used to screen virtual libraries of macrolide derivatives to predict their binding affinity and permeability properties. acs.org This can guide synthetic efforts by identifying which modifications are most likely to improve activity against resistant strains, for example, by optimizing physicochemical properties for better entry into Gram-negative bacteria. acs.orgnih.gov

A combined approach using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling is particularly powerful for determining the three-dimensional conformations of macrolides in different environments (e.g., free in solution vs. bound to a target). nih.gov

| Computational Method | Purpose | Relevance to Labeled Macrolides |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to study molecular motion and interactions. uiuc.edu | Elucidating binding dynamics with the ribosome and the effect of resistance mutations. nih.gov |

| Quantum Mechanics (QM) | Provides highly accurate calculations of electronic structure and properties. | Calculating NMR chemical shifts to aid in structure elucidation and refining force field parameters. nih.gov |

| Docking & Virtual Screening | Predicts the binding orientation and affinity of a molecule to a target. nih.gov | Guiding the design of new macrolide derivatives with improved activity or properties. acs.org |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and purifying (9S)-9-Amino-9-deoxoerythromycin-13C,d3 to ensure isotopic integrity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical amination of erythromycin derivatives, followed by isotopic labeling using 13C and deuterium-enriched precursors. Purification requires high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) to isolate the target compound and validate isotopic purity. Key considerations include minimizing isotopic dilution during reaction quenching and optimizing column conditions to separate labeled analogs from unlabeled byproducts .

Q. Which analytical techniques are most reliable for confirming the structural and isotopic identity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR and 2H-NMR) is essential for verifying isotopic substitution sites and stereochemistry. Mass spectrometry (HRMS or LC-MS/MS) quantifies isotopic enrichment ratios, while infrared (IR) spectroscopy confirms functional group integrity. Cross-validation using X-ray crystallography may resolve ambiguities in stereochemical configurations .

Q. How does the incorporation of 13C and deuterium labels influence pharmacokinetic (PK) studies of this erythromycin derivative?

- Methodological Answer : Isotopic labeling enhances traceability in metabolic assays by reducing background noise in mass spectrometry. For PK studies, deuterium labeling can alter metabolic half-life due to the kinetic isotope effect (KIE), necessitating control experiments with unlabeled analogs. Experimental designs should include parallel cohorts for labeled vs. unlabeled compounds to isolate labeling-specific effects .

Advanced Research Questions

Q. What experimental frameworks are optimal for investigating ribosomal binding mechanisms of this compound in antibiotic-resistant bacteria?

- Methodological Answer : Use cryo-electron microscopy (cryo-EM) to resolve binding conformations at near-atomic resolution. Complementary surface plasmon resonance (SPR) assays quantify binding affinities under varying pH and ionic conditions. To address resistance mechanisms, integrate RNA sequencing (RNA-seq) to identify ribosomal gene mutations in treated bacterial strains, correlating structural data with transcriptional responses .

Q. How can researchers resolve contradictions in reported metabolic pathway data for this compound across different in vitro and in vivo models?

- Methodological Answer : Apply a meta-analysis framework to assess methodological variability (e.g., cell line selection, dosing protocols). Use stable isotope-resolved metabolomics (SIRM) with 13C-tracing to map metabolic fluxes in parallel models. Contradictions often arise from differences in cytochrome P450 (CYP) enzyme expression; validate findings using CRISPR-edited cell lines with controlled CYP activity .

Q. What statistical approaches are appropriate for analyzing dose-response incongruities in studies of this compound’s efficacy against Gram-positive pathogens?

- Methodological Answer : Employ nonlinear mixed-effects modeling (NLME) to account for inter-study variability in MIC (minimum inhibitory concentration) measurements. Bayesian hierarchical models can integrate prior data on erythromycin analogs to improve parameter estimation. Sensitivity analyses should test assumptions about bacterial load dynamics and pharmacokinetic-pharmacodynamic (PK-PD) coupling .

Q. How can multi-omics datasets (proteomic, metabolomic, genomic) be integrated to study off-target effects of this compound in eukaryotic cells?

- Methodological Answer : Use network pharmacology tools (e.g., STRING, Cytoscape) to map protein-protein interaction clusters affected by treatment. Machine learning pipelines (e.g., random forest or gradient boosting) can prioritize omics features correlated with cytotoxicity. Validate predictions using siRNA knockdowns of candidate off-target proteins in human cell lines .

Methodological and Theoretical Considerations

Q. What strategies ensure reproducibility in synthesizing and testing this compound across independent laboratories?

- Answer : Adopt standardized protocols from repositories like PubChem or ChEMBL, with explicit documentation of reaction conditions (e.g., temperature, solvent purity). Implement inter-lab calibration using reference standards for NMR and MS. Theoretical frameworks should align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles, ensuring raw datasets and metadata are publicly archived .

Q. How should researchers align experimental designs with theoretical models of antibiotic resistance evolution when studying this compound?

- Answer : Frame hypotheses using population genetics models (e.g., mutation-selection balance) to predict resistance emergence. Experimental designs might include serial passage assays under sub-inhibitory concentrations, coupled with whole-genome sequencing to track resistance mutations. Theoretical validation requires comparing observed mutation rates to predicted values from Fisher’s geometric model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.